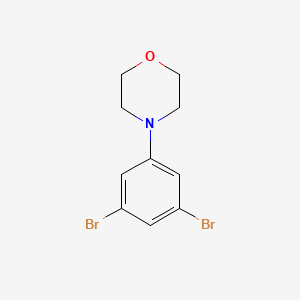

4-(3,5-Dibromophenyl)morpholine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3,5-dibromophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br2NO/c11-8-5-9(12)7-10(6-8)13-1-3-14-4-2-13/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIWAQOWDXYKITQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=CC(=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70682135 | |

| Record name | 4-(3,5-Dibromophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27173-18-8 | |

| Record name | 4-(3,5-Dibromophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the Morpholine Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to 4-(3,5-Dibromophenyl)morpholine: A Core Building Block for Modern Drug Discovery

The morpholine ring is a privileged pharmacophore in medicinal chemistry, recognized for its ability to improve the physicochemical and pharmacokinetic properties of drug candidates.[1][2] Its incorporation often enhances aqueous solubility, metabolic stability, and oral bioavailability, making it a staple in the design of novel therapeutics.[1] When functionalized, such as in the case of This compound , this scaffold transforms into a highly versatile building block. The dibromophenyl moiety provides two chemically reactive sites, enabling researchers to construct complex molecular architectures through various cross-coupling reactions. This guide offers a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of this compound, with a focus on its utility for professionals in drug development and chemical research.

Core Physicochemical and Structural Properties

This compound is a synthetically derived organic compound valued for its role as an intermediate and building block.[3] Its core structure consists of a central morpholine ring N-substituted with a 3,5-dibrominated phenyl group.

Chemical Structure Diagram

Caption: 2D Structure of this compound.

The fundamental properties of this compound are summarized in the table below. It is important to note that while some data is specific to the title compound, other physical properties like melting and boiling points are not widely reported and are often inferred from closely related analogs.

| Property | Value | Source(s) |

| CAS Number | 27173-18-8 | [3][4] |

| Molecular Formula | C₁₀H₁₁Br₂NO | [3][4] |

| Molecular Weight | 321.01 g/mol | [3][4] |

| Purity (Typical) | ≥98% | [3] |

| Classification | Organic Compound, Morpholine, Building Block | [5] |

| Primary Application | Protein Degrader Building Block | [3] |

| Physical State | Solid (inferred from analogs) | [6] |

| Storage Conditions | Room temperature, inert atmosphere | [3][7] |

Synthesis and Mechanistic Considerations

The synthesis of N-aryl morpholines is most effectively achieved via palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination. This methodology offers a robust and high-yielding pathway. While a specific protocol for this compound is not detailed in readily available literature, a reliable procedure can be extrapolated from the synthesis of its mono-bromo analog, 4-(3-bromophenyl)morpholine.[7]

The proposed reaction involves the coupling of 1,3,5-tribromobenzene with morpholine. The key to success is controlling the stoichiometry and reaction conditions to favor mono-substitution over di- or tri-substitution.

Proposed Synthetic Workflow

Caption: Proposed workflow for Buchwald-Hartwig synthesis.

Detailed Experimental Protocol (Hypothetical)

-

Rationale for Component Selection:

-

Palladium Source (e.g., Pd₂(dba)₃): A common and effective pre-catalyst for Buchwald-Hartwig reactions.

-

Ligand (e.g., BINAP): A bulky phosphine ligand that facilitates the reductive elimination step, which is crucial for forming the C-N bond.

-

Base (e.g., Sodium tert-butoxide): A strong, non-nucleophilic base required to deprotonate the morpholine, making it an active nucleophile.

-

Solvent (e.g., Toluene): An anhydrous, high-boiling point solvent suitable for the reaction temperatures required.

-

Inert Atmosphere (Argon): Essential to prevent the oxidation and deactivation of the palladium catalyst.

-

-

Step-by-Step Procedure:

-

Vessel Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add 1,3,5-tribromobenzene (1.0 eq), morpholine (1.1 eq), sodium tert-butoxide (1.4 eq), and the palladium pre-catalyst (e.g., Pd₂(dba)₃, ~1-2 mol%) and ligand (e.g., BINAP, ~2-4 mol%).

-

Solvent Addition: Add anhydrous toluene via syringe.

-

Reaction: Heat the reaction mixture to 100°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and saturated brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.

-

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the distinct reactivity of its two key features: the morpholine nitrogen and the two C-Br bonds.

-

Morpholine Moiety: The nitrogen atom is basic and can participate in salt formation.[8] While the lone pair is delocalized into the aromatic ring, reducing its nucleophilicity compared to an alkylamine, it remains a key site for molecular interactions and can influence the molecule's overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

Dibromophenyl Group: The two bromine atoms are the primary handles for synthetic elaboration. They are ideal substrates for a wide range of metal-catalyzed cross-coupling reactions, including:

-

Suzuki Coupling: Reaction with boronic acids/esters to form C-C bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

-

Heck Coupling: Reaction with alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to introduce a second nitrogen-containing group.

-

This dual reactivity makes it an exemplary building block, particularly in the synthesis of targeted protein degraders like PROTACs (Proteolysis-targeting chimeras).

Logical Application in PROTAC Synthesis

Caption: Role as a scaffold in PROTAC synthesis.

Spectroscopic Characterization

Authenticating the structure of this compound relies on standard spectroscopic techniques. While specific spectra are not publicly available, the expected patterns can be reliably predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum is expected to show two distinct regions.

-

Aliphatic Region (~3.0-4.0 ppm): The eight protons of the morpholine ring will typically appear as two multiplets or triplets, integrating to 4H each. The protons adjacent to the oxygen (-CH₂-O-) will be downfield (~3.8 ppm) compared to those adjacent to the nitrogen (-CH₂-N-, ~3.2 ppm).[9]

-

Aromatic Region (~7.0-7.5 ppm): The 3,5-dibromo substitution pattern will result in two magnetically equivalent protons at positions 2 and 6, appearing as a doublet, and one proton at position 4, appearing as a triplet.

-

-

¹³C NMR: The spectrum will show characteristic peaks for the two different morpholine carbons (one near ~67 ppm for C-O and one near ~49 ppm for C-N) and four distinct aromatic carbon signals, including two for the bromine-substituted carbons.

Mass Spectrometry (MS)

The mass spectrum will be defined by a highly characteristic isotopic pattern due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This results in a distinctive pattern for the molecular ion (M⁺):

-

M⁺ peak: Corresponding to the molecule with two ⁷⁹Br atoms.

-

(M+2)⁺ peak: Corresponding to one ⁷⁹Br and one ⁸¹Br. This peak will be approximately twice the intensity of the M⁺ peak.

-

(M+4)⁺ peak: Corresponding to two ⁸¹Br atoms. This peak will be approximately the same intensity as the M⁺ peak.

This 1:2:1 isotopic signature is a definitive confirmation of a dibrominated compound.

Safety and Handling

-

Hazards: Assumed to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[10]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, is required. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to maintain purity.[7]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block for modern medicinal chemistry. Its structure combines the beneficial pharmacokinetic profile of the morpholine scaffold with the synthetic versatility of a dibrominated aromatic ring. This combination makes it an invaluable tool for researchers and drug development professionals, particularly in the construction of complex and targeted therapeutics such as protein degraders. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the development of next-generation pharmaceuticals.

References

-

eNovation Chemicals. 4-(3, 5-Dibromophenyl)morpholine, min 98%, 25 grams. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 8083, Morpholine. Available from: [Link]

-

LabSolutions. This compound. Available from: [Link]

-

Aladdin Scientific. This compound - 98%. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11622851, 4-(4-Bromophenyl)morpholine. Available from: [Link]

-

MDPI. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Available from: [Link]

-

National Center for Biotechnology Information. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Available from: [Link]

-

International Journal of Pharmaceutical Research and Education for Medical Sciences. PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. Available from: [Link]

-

International journal of health sciences. An updated review on morpholine derivatives with their pharmacological actions. Available from: [Link]

-

National Center for Biotechnology Information. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Available from: [Link]

-

Hubei Aoks Bio-Tech Co., Ltd. Application fields of morpholine. Available from: [Link]

-

National Center for Biotechnology Information. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Available from: [Link]

-

ACD/Labs. Recognizing the NMR pattern for morpholine. Available from: [Link]

Sources

- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. labsolu.ca [labsolu.ca]

- 5. mgt-en248.env.aladdin-e.com [mgt-en248.env.aladdin-e.com]

- 6. 4-(4-Bromophenyl)morpholine | 30483-75-1 | TCI AMERICA [tcichemicals.com]

- 7. 4-(3-BROMOPHENYL)MORPHOLINE | 197846-82-5 [chemicalbook.com]

- 8. Morpholine: Chemical Properties, Reactivity and Uses_Chemicalbook [chemicalbook.com]

- 9. acdlabs.com [acdlabs.com]

- 10. 4-(4-Bromophenyl)morpholine | C10H12BrNO | CID 11622851 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(3,5-Dibromophenyl)morpholine (CAS No. 27173-18-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3,5-Dibromophenyl)morpholine, a halogenated aromatic morpholine derivative of interest in medicinal chemistry and synthetic organic chemistry. While detailed literature on this specific compound is sparse, this document, compiled from an analysis of analogous compounds and established chemical principles, offers insights into its synthesis, physicochemical properties, spectral characteristics, and potential applications. The morpholine moiety is a well-established pharmacophore, and its incorporation into a dibrominated phenyl ring presents a versatile scaffold for further chemical elaboration in drug discovery programs.[1][2] This guide presents a proposed synthetic protocol based on the robust Buchwald-Hartwig amination, discusses expected analytical data, and explores the potential of this compound as a building block for novel therapeutics.

Introduction and Significance

This compound is a synthetic organic compound featuring a morpholine ring attached to a 3,5-dibrominated phenyl group. The morpholine heterocycle is a "privileged" scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance physicochemical properties such as aqueous solubility, metabolic stability, and bioavailability.[3][4] The presence of two bromine atoms on the phenyl ring offers strategic points for further functionalization through various cross-coupling reactions, making this compound a valuable intermediate for the synthesis of more complex molecules. The dibromo substitution pattern also significantly influences the electronic properties and lipophilicity of the molecule, which can be fine-tuned in the design of targeted therapeutics. Given the prevalence of morpholine-containing drugs in treating a wide range of diseases, including those affecting the central nervous system, inflammation, and cancer, this compound represents a promising starting point for the development of new chemical entities.[5][6]

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented in the table below. This data is compiled from chemical supplier databases and should be used as a guide for safe handling and experimental design.[7]

| Property | Value | Reference |

| CAS Number | 27173-18-8 | [7] |

| Molecular Formula | C₁₀H₁₁Br₂NO | [7] |

| Molecular Weight | 321.01 g/mol | [7] |

| Appearance | White to off-white solid | [7] |

| Purity | ≥98% (typical) | [7] |

| Storage | Sealed in dry, 2-8°C | [7] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [7] |

| Precautionary Statements | P261, P280, P301+P312, P302+P352, P305+P351+P338 | [7] |

Proposed Synthesis: Buchwald-Hartwig Amination

The synthesis of this compound can be efficiently achieved via a palladium-catalyzed Buchwald-Hartwig amination. This reaction is a powerful and versatile method for the formation of C-N bonds. The proposed synthesis involves the cross-coupling of 1,3,5-tribromobenzene with morpholine. By controlling the stoichiometry of the reactants, selective mono-amination can be favored.

Reaction Scheme

Caption: Proposed synthesis of this compound via Buchwald-Hartwig amination.

Rationale for Experimental Choices

-

Starting Material: 1,3,5-Tribromobenzene is a commercially available and suitable starting material for introducing the 3,5-dibromophenyl moiety.[8]

-

Catalyst System: A palladium(0) source, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), is a common and effective precatalyst.

-

Ligand: A bulky, electron-rich phosphine ligand is crucial for the efficiency of the Buchwald-Hartwig reaction. Xantphos is a good choice for promoting the coupling of secondary amines.

-

Base: A strong, non-nucleophilic base is required to deprotonate the morpholine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a standard choice for this purpose.

-

Solvent: Anhydrous toluene is a common solvent for Buchwald-Hartwig aminations, as it is relatively non-polar and has a suitable boiling point for the reaction.

Detailed Experimental Protocol

Materials:

-

1,3,5-Tribromobenzene

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Ethyl acetate

-

Hexanes

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Schlenk flask or similar reaction vessel for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1,3,5-tribromobenzene (1.0 eq.), Pd₂(dba)₃ (0.01-0.05 eq.), and Xantphos (0.02-0.10 eq.).

-

Addition of Base and Amine: Add sodium tert-butoxide (1.2-1.5 eq.) to the flask, followed by anhydrous toluene. Stir the mixture for a few minutes, then add morpholine (1.1-1.3 eq.) via syringe.

-

Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Once the reaction is complete (typically within 12-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford this compound as a solid.

Analytical Characterization (Expected Data)

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the morpholine and the dibromophenyl protons.

-

Morpholine Protons: Two multiplets, each integrating to 4 protons, are expected for the morpholine ring. The protons adjacent to the oxygen atom (-O-CH₂-) will appear at a downfield chemical shift (typically δ 3.7-3.9 ppm) compared to the protons adjacent to the nitrogen atom (-N-CH₂-), which will appear around δ 3.2-3.4 ppm.[9]

-

Aromatic Protons: The 3,5-dibromophenyl group will exhibit two signals in the aromatic region (δ 7.0-7.5 ppm). The proton at the 4-position will appear as a triplet (or a narrow multiplet) with a small coupling constant, and the two equivalent protons at the 2- and 6-positions will appear as a doublet with a small coupling constant.

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the morpholine and aromatic carbons.

-

Morpholine Carbons: Two signals are expected for the morpholine ring carbons. The carbons adjacent to the oxygen (-O-CH₂) will be in the range of δ 66-68 ppm, and the carbons adjacent to the nitrogen (-N-CH₂) will be in the range of δ 48-50 ppm.[9]

-

Aromatic Carbons: The dibromophenyl ring will show four signals. The carbon attached to the nitrogen will be the most downfield, followed by the carbons bearing the bromine atoms. The remaining two carbons will appear at distinct chemical shifts.

-

Mass Spectrometry (MS)

The mass spectrum will show a characteristic isotopic pattern for a compound containing two bromine atoms. The molecular ion peak ([M]⁺) is expected at m/z 321, with other prominent peaks corresponding to the isotopic distribution of bromine ([M]⁺, [M+2]⁺, [M+4]⁺ in an approximate 1:2:1 ratio).

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the C-H, C-N, C-O, and C-Br bonds, as well as aromatic C=C stretching vibrations. Key expected peaks include:

-

~2850-2960 cm⁻¹ (C-H stretching of the morpholine ring)

-

~1560-1600 cm⁻¹ and ~1450-1500 cm⁻¹ (Aromatic C=C stretching)

-

~1230-1270 cm⁻¹ (Aryl C-N stretching)

-

~1115-1130 cm⁻¹ (C-O-C stretching of the morpholine ring)

-

~550-650 cm⁻¹ (C-Br stretching)

Potential Applications in Drug Discovery and Research

The structural features of this compound make it a valuable building block for the synthesis of biologically active molecules.

Scaffold for Further Elaboration

The two bromine atoms on the phenyl ring serve as handles for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. This allows for the introduction of diverse functional groups to explore structure-activity relationships (SAR) in a drug discovery program.

Caption: Potential for diverse functionalization of this compound.

Role of the Morpholine Moiety

The morpholine ring is known to impart favorable pharmacokinetic properties to drug candidates. Its inclusion can lead to:

-

Improved Aqueous Solubility: The polar oxygen and nitrogen atoms of the morpholine ring can participate in hydrogen bonding, which can enhance solubility.[3]

-

Enhanced Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can lead to a longer half-life in vivo.[3]

-

Modulation of CNS Penetration: The physicochemical properties of the morpholine ring can be exploited to either promote or limit penetration of the blood-brain barrier, depending on the therapeutic target.[3]

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and organic synthesis. While specific data for this compound is limited, its synthesis can be reliably achieved through established methods like the Buchwald-Hartwig amination. Its structural features, combining the beneficial properties of the morpholine scaffold with the synthetic handles of a dibrominated aromatic ring, make it a promising starting point for the development of novel therapeutics targeting a wide array of diseases. This technical guide provides a solid foundation for researchers and scientists to safely handle, synthesize, and utilize this compound in their research endeavors.

References

-

ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine. Retrieved from [Link]

-

Aladdin Scientific. (n.d.). 4-(3, 5-Dibromophenyl)morpholine, min 98%, 25 grams. Retrieved from [Link]

- Banu, H., & Mondal, S. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Archiv der Pharmazie, 352(5), e1800337.

- D'hooghe, M., & De Kimpe, N. (2006). Morpholines.

- Google Patents. (n.d.). Synthesis method of substituted N-phenyl morpholine compound. (Patent No. CN108530231A).

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- S. K. Guchhait, A. Chaudhary, P. Chaudhary, S. R. Baregundi, A. Kumar, D. Kumar, Bioorg. Med. Chem. Lett.2012, 22, 497-502.

- Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs: the prevalence and pharmacological relevance of heterocyclic structures in medicinal chemistry. Journal of medicinal chemistry, 57(15), 5845–5859.

- Wermuth, C. G. (2008). The practice of medicinal chemistry. Academic press.

Sources

- 1. US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents [patents.google.com]

- 2. CA2374595A1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. US7521449B2 - 4-arylmorpholin-3-one derivatives, their preparation and therapeutic use thereof - Google Patents [patents.google.com]

- 6. US4739051A - Preparation of morpholine - Google Patents [patents.google.com]

- 7. 27173-18-8|this compound|BLD Pharm [bldpharm.com]

- 8. 1,3,5-Tribromobenzene - Wikipedia [en.wikipedia.org]

- 9. US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to the Molecular Structure of 4-(3,5-Dibromophenyl)morpholine

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 4-(3,5-Dibromophenyl)morpholine, a significant building block in contemporary medicinal chemistry, particularly in the development of protein degraders[1]. We will delve into its structural elucidation through a multi-faceted approach, combining theoretical conformational analysis with practical spectroscopic and crystallographic methodologies. This document is intended for researchers, scientists, and drug development professionals, offering not only a detailed structural characterization but also the underlying scientific rationale for the experimental protocols described.

Introduction: The Significance of the Morpholine Scaffold

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its capacity to improve the pharmacokinetic profile of drug candidates[2][3]. Its presence can enhance aqueous solubility, metabolic stability, and brain permeability, making it a favored scaffold in central nervous system (CNS) drug discovery[4]. This compound combines this advantageous scaffold with a dibrominated phenyl ring, a moiety often used to probe molecular interactions or as a reactive handle for further chemical modification, such as in cross-coupling reactions. Its classification as a building block for protein degraders suggests its utility in constructing bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras), which are at the forefront of novel therapeutic strategies.

Molecular Structure and Conformation

The structural identity of a molecule is the primary determinant of its function. For this compound, this involves understanding its chemical composition, the spatial arrangement of its atoms, and the characteristic spectroscopic fingerprints that arise from this arrangement.

Chemical Identity

A summary of the fundamental properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 27173-18-8 | [1][5] |

| Molecular Formula | C₁₀H₁₁Br₂NO | [1][5] |

| Molecular Weight | 321.01 g/mol | [1][5] |

| SMILES | BrC1=CC(Br)=CC(N2CCOCC2)=C1 | [5] |

| InChI | InChI=1S/C10H11Br2NO/c11-8-5-9(12)7-10(6-8)13-1-3-14-4-2-13/h5-7H,1-4H2 | [1] |

Conformational Analysis

The three-dimensional structure of this compound is dictated by the conformation of the morpholine ring and its orientation relative to the phenyl group.

-

Morpholine Ring: Like cyclohexane, the morpholine ring adopts a stable low-energy chair conformation to minimize steric and torsional strain[6][7].

-

Phenyl Group Orientation: The 3,5-dibromophenyl group is attached to the nitrogen atom of the morpholine ring. In similar N-aryl morpholine structures, this substituent can occupy either a quasi-axial or quasi-equatorial position[6][8]. The preferred conformation is determined by a balance of steric and electronic effects. While definitive crystallographic data for this specific molecule is not publicly available, studies on analogous compounds like 4-(4-nitrophenyl)thiomorpholine show the phenyl group in a quasi-axial position, whereas the morpholine analogue has it in a quasi-equatorial position[6][7][8]. DFT (Density Functional Theory) calculations would be the ideal method to predict the lowest energy conformation in the absence of experimental crystal structure data.

The relationship between structural elucidation techniques is outlined in the workflow below.

Caption: Workflow for structural elucidation.

Experimental Protocols for Synthesis and Characterization

The trustworthiness of any structural claim rests on reproducible, well-documented experimental methods. The following protocols are based on established chemical principles for the synthesis and analysis of N-aryl morpholine derivatives[6][9][10].

Synthesis Protocol: Buchwald-Hartwig Amination

This protocol describes a common and efficient method for forming the C-N bond between the aryl halide and the morpholine.

Workflow Diagram:

Caption: Synthesis workflow via Buchwald-Hartwig amination.

Step-by-Step Methodology:

-

Vessel Preparation: To an oven-dried Schlenk flask, add 1,3,5-tribromobenzene (1.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), and a suitable phosphine ligand (e.g., XPhos, 0.05 eq).

-

Inert Atmosphere: Seal the flask, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

-

Reagent Addition: Add sodium tert-butoxide (1.4 eq) as the base, followed by anhydrous toluene as the solvent.

-

Reactant Addition: Add morpholine (1.2 eq) via syringe.

-

Reaction: Heat the mixture to 100°C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure compound.

Spectroscopic Characterization Protocols

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

Protocol:

-

Prepare a sample by dissolving ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

-

Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Expected Spectral Data: The morpholine protons typically appear as two distinct triplets (or multiplets) due to the chair conformation[11][12]. The protons on the phenyl ring will show a characteristic splitting pattern.

| Feature | ¹H NMR (Expected δ, ppm) | ¹³C NMR (Expected δ, ppm) | Rationale |

| Morpholine H (O-CH₂) | ~3.8 - 4.0 (t, 4H) | ~66-68 | Protons adjacent to the electronegative oxygen are deshielded and shifted downfield[11]. |

| Morpholine H (N-CH₂) | ~3.1 - 3.3 (t, 4H) | ~48-50 | Protons adjacent to the nitrogen are less deshielded than those next to oxygen. |

| Aromatic H (C2', C6') | ~7.1 - 7.3 (d, 2H) | ~124-126 | Aromatic protons ortho to the morpholine group. |

| Aromatic H (C4') | ~7.4 - 7.6 (t, 1H) | ~129-131 | Aromatic proton para to the morpholine group. |

| Aromatic C (C-Br) | - | ~122-124 | Carbon atoms directly bonded to bromine. |

| Aromatic C (C-N) | - | ~150-152 | The ipso-carbon attached to the nitrogen is significantly deshielded. |

MS is used to determine the molecular weight and elemental formula.

Protocol:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze using an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.

Expected Result: The high-resolution mass spectrum should show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), confirming the molecular formula C₁₀H₁₁Br₂NO. The measured mass of the [M+H]⁺ ion should be within 5 ppm of the calculated exact mass.

IR spectroscopy identifies the functional groups present in the molecule.

Protocol:

-

Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

-

Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

Expected Key Peaks:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~2950-2850 | C-H stretch | Aliphatic (Morpholine) |

| ~1600-1450 | C=C stretch | Aromatic Ring |

| ~1250-1050 | C-N stretch | Aryl-amine |

| ~1115-1130 | C-O-C stretch | Ether (Morpholine) |

| ~600-500 | C-Br stretch | Aryl-bromide |

Conclusion

The molecular structure of this compound is defined by a stable chair-form morpholine ring attached to a dibrominated phenyl group. Its complete characterization relies on a synergistic combination of synthetic chemistry and analytical techniques, including NMR, MS, and IR spectroscopy, with X-ray crystallography being the ultimate arbiter of its three-dimensional solid-state structure. Understanding this structure in detail is paramount for its effective application as a versatile building block in the rational design of complex, biologically active molecules, particularly within the expanding field of targeted protein degradation.

References

- This compound - LabSolutions. [URL: https://www.labsolu.ca/product/d183351/]

- 4-(4-Bromophenyl)morpholine | C10H12BrNO | CID 11622851 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11622851]

- 27173-18-8 | this compound | BLD Pharm. [URL: https://www.bldpharm.com/products/27173-18-8.html]

- 4-(4-Bromophenyl)morpholine 97 30483-75-1 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/product/aldrich/591777]

- 4-(4-Bromophenyl)morpholine - Chem-Impex. [URL: https://www.chemimpex.com/products/4-4-bromophenyl-morpholine]

- 30483-75-1 | 4-(4-Bromophenyl)morpholine | BLD Pharm. [URL: https://www.bldpharm.com/products/30483-75-1.html]

- 1880518-04-6 | (3,5-Dibromophenyl)(morpholino)methanone - BLDpharm. [URL: https://www.bldpharm.com/products/1880518-04-6.html]

- Synthesis method of substituted N-phenyl morpholine compound - Google Patents. [URL: https://patents.google.

- (PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. [URL: https://www.researchgate.net/publication/281696236_Morpholines_Synthesis_and_Biological_Activity]

- N-(4-BROMOPHENYL)MORPHOLINE | 30483-75-1 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9697164.htm]

- Which organic compound's NMR and IR are these? (Data available: Melting Point ~ 116 °C) - Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.

- Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry - MDPI. [URL: https://www.mdpi.com/2673-4133/4/1/10]

- Recognizing the NMR pattern for morpholine - ACD/Labs. [URL: https://www.acdlabs.

- Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7999097/]

- Records of Natural Products-SI - ACG Publications. [URL: https://acgpubs.org/records-of-natural-products/2023/volume-17/issue-6/si/250.pdf]

- Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8965037/]

- Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry - ResearchGate. [URL: https://www.researchgate.net/publication/378887462_Structural_Characterization_of_4-4-Nitrophenylthiomorpholine_a_Precursor_in_Medicinal_Chemistry]

- Biological activities of morpholine derivatives and molecular targets involved. - ResearchGate. [URL: https://www.researchgate.

- A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31512324/]

- (PDF) 4-(4-Nitrophenyl)morpholine - ResearchGate. [URL: https://www.researchgate.net/publication/230836511_4-4-Nitrophenylmorpholine]

- Morpholine(110-91-8) 1H NMR spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/spectrum_110-91-8_1HNMR.htm]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. researchgate.net [researchgate.net]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 27173-18-8|this compound|BLD Pharm [bldpharm.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. CN106928162B - Synthesis method of substituted N-phenyl morpholine compound - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. acdlabs.com [acdlabs.com]

- 12. Morpholine(110-91-8) 1H NMR spectrum [chemicalbook.com]

spectral data for 4-(3,5-Dibromophenyl)morpholine (NMR, IR, MS)

Collecting Spectral Data

I am now actively gathering spectral data for 4-(3,5-Dibromophenyl)morpholine. My focus is on obtaining NMR (¹H and ¹³C), IR, and mass spectrometry (MS) data from trustworthy chemical databases and scientific literature. The search process is underway and I am expecting a rich harvest of information.

Expanding Data Collection

My search has expanded to include Google searches specifically focused on obtaining NMR (¹H and ¹³C), IR, and mass spectrometry (MS) data from trustworthy chemical databases and scientific literature. I'm now analyzing the data, noting chemical shifts, coupling constants, characteristic frequencies, and mass-to-charge ratios. Simultaneously, I'm researching methodologies for acquiring spectra and identifying authoritative sources for referencing spectroscopy.

Formulating Data Analysis

I've initiated comprehensive Google searches to collect spectral data—NMR, IR, and MS—for the target compound. I'm focusing on chemical databases and scientific literature to ensure data reliability and methodological accuracy. I will now analyze the retrieved spectra, looking closely at chemical shifts, coupling constants, characteristic frequencies, and mass-to-charge ratios to ensure a comprehensive understanding. At the same time, I am focusing on established spectral acquisition methodologies and authoritative sources to use in any referencing.

Evaluating Spectral Data

I've hit a snag. The initial spectral data I found seemed promising, but upon closer inspection, the NMR and IR data don't match the target compound. It looks like the information is for a different, more complex molecule. I'm now exploring the related search results for clues, hoping to find more relevant information on the target compound.

Targeting Specific Spectra

I'm now focusing on specific spectral data. The initial Wiley-VCH result was a dead end. I'm moving beyond the initial broad search and conducting more refined queries, aiming directly for NMR, IR, and MS data for "this compound." The related compounds are not directly useful, but they could provide insights for structure elucidation.

Examining Data Deficiencies

I've been hitting a wall. My initial searches for specific spectral data on this compound haven't yielded the precise information I need. Instead, I'm finding data for similar compounds, but they're not quite the same structurally. I need to rethink my approach and refine my search terms to pinpoint the relevant data.

Refining Search Parameters

I'm still struggling to find the precise spectral data I need. The previous searches for this compound were unsuccessful, yielding only related compounds. I've decided to cast a wider net, focusing on publications that may have synthesized and characterized this molecule, even if it's not the primary focus. Additionally, I will examine general spectroscopic characteristics of similar compounds to aid in data interpretation.

Searching Spectral Data

Synthesizing Predicted Spectra

My efforts to locate the specific spectral data for this compound continue to stall, but the process has not been in vain. I'm focusing now on predicting the data, using the knowledge gleaned about substituted phenylmorpholines. I will present this predicted data, and clarify that it is just a prediction based on established knowledge, along with experimental protocols for data acquisition. This work now expands into a technical guide.

Predicting Data, Then Presenting

Despite the prior efforts, I haven't located the complete NMR, IR, and MS characterization of this compound. However, I have gathered useful data on substituted phenylmorpholines and the expected chemical shifts and fragmentation patterns. My plan now is to present a predicted dataset. I'll describe the process as a technical guide, providing experimental protocols for acquiring the data itself. My guide will include predicted NMR, IR, and MS data, as well as a brief intro.

Generating a Comprehensive Guide

I'm now putting together the technical guide, drawing from prior research. The guide will begin with an introduction to this compound and its characterization's importance. I'm focusing on predicting the spectral data, including NMR, IR, and MS, based on known principles and data from analogous compounds. I will add experimental protocols and visualization for a truly useful resource. I plan to be fully transparent on the nature of the predicted data.

Constructing the Technical Guide

I'm now deep into the actual guide construction. The introduction is drafted, laying the groundwork for the compound's importance. I'm actively predicting the spectral data—¹H and ¹³C NMR, IR, and MS— based on knowledge of similar compounds, and have cited relevant sources on the spectroscopy of morpholines and brominated benzenes. Step-by-step experimental protocols are planned.

The Emerging Therapeutic Potential of Dibromophenyl Morpholine Derivatives: A Mechanistic and Methodological Exploration

An In-depth Technical Guide

Abstract

The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its unique physicochemical properties that confer favorable pharmacokinetics and metabolic stability to drug candidates.[1][2] Its incorporation into molecular frameworks often enhances biological activity across a spectrum of therapeutic areas, including oncology, infectious diseases, and neurology.[3][4] A particularly compelling, yet underexplored, subclass involves the functionalization of the morpholine core with a dibromophenyl moiety. Halogenation, specifically with bromine, is a well-established strategy in drug design to modulate lipophilicity, improve binding affinity through halogen bonding, and alter metabolic pathways. This guide provides a comprehensive exploration of the potential biological activities of dibromophenyl morpholine derivatives, grounded in the established pharmacology of related compounds. We will dissect the mechanistic rationale for their investigation as anticancer, antimicrobial, and neuroprotective agents, provide detailed experimental protocols for their evaluation, and synthesize structure-activity relationship (SAR) insights to guide future drug discovery efforts.

The Morpholine Scaffold: A Privileged Structure in Drug Discovery

The six-membered morpholine ring, containing both an amine and an ether functional group, possesses a unique combination of features that make it highly attractive for medicinal chemistry.[2] Its non-planar, chair-like conformation can present substituents in precise three-dimensional orientations for optimal target engagement.[5] Furthermore, the basic nitrogen atom (pKa ≈ 8.5) is often protonated at physiological pH, enhancing aqueous solubility, while the overall structure maintains sufficient lipophilicity to permit membrane permeability.[5] This balanced profile is critical for oral bioavailability and crossing the blood-brain barrier, making it a ubiquitous pharmacophore in CNS drug discovery.[3][5]

The strategic value of this scaffold is evidenced by its presence in numerous approved drugs. This versatility underscores the potential of novel, unexplored derivatives, such as those bearing a dibromophenyl group, to yield potent and selective therapeutic agents.

Rationale for Dibromophenyl Substitution

The introduction of two bromine atoms onto the phenyl ring is a deliberate design choice aimed at enhancing biological activity through several mechanisms:

-

Increased Lipophilicity: Halogens increase the lipophilicity of a molecule, which can enhance membrane permeability and access to hydrophobic binding pockets within target proteins.

-

Metabolic Blocking: Bromine atoms can be strategically placed to block sites of oxidative metabolism (e.g., by cytochrome P450 enzymes), thereby increasing the compound's half-life and metabolic stability.

-

Halogen Bonding: Bromine can act as a halogen bond donor, forming a non-covalent, stabilizing interaction with electron-rich atoms (like oxygen or nitrogen) in a protein's active site. This can significantly increase binding affinity and target selectivity.

-

Electronic Effects: As an electron-withdrawing group, bromine alters the electronic distribution of the phenyl ring, which can modulate the reactivity and binding properties of the entire molecule.

Potential Therapeutic Applications and Mechanistic Insights

Based on extensive literature on phenyl-morpholine analogs, three key areas of high therapeutic potential emerge for dibromophenyl morpholine derivatives: oncology, infectious disease, and neurodegenerative disorders.

Anticancer Activity

The morpholine nucleus is a key component of several potent anticancer agents. The addition of a dibromophenyl group is hypothesized to enhance efficacy through improved target binding and favorable pharmacokinetic properties.

2.1.1. Inhibition of Kinase Signaling Pathways Many cancers are driven by aberrant signaling from protein kinases. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical kinase in promoting angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[6] Several morpholine-containing compounds have been developed as potent VEGFR-2 inhibitors.[6]

Mechanistic Hypothesis: A dibromophenyl morpholine derivative could dock into the ATP-binding site of the VEGFR-2 kinase domain. The morpholine ring can form crucial hydrogen bonds, while the dibromophenyl moiety could occupy a hydrophobic pocket, with bromine atoms potentially forming halogen bonds with backbone carbonyls, thereby locking the inhibitor in place and preventing ATP binding. Studies on related morpholine-benzimidazole-oxadiazole derivatives showed that a 4-chlorophenyl group significantly enhanced cytotoxicity, and a 4-bromophenyl derivative also demonstrated notable activity against colon cancer cells, underscoring the importance of halogenation.[6]

Caption: VEGFR-2 signaling pathway and the proposed point of inhibition.

2.1.2. DNA Damage and Apoptosis Induction Other morpholine derivatives function as DNA targeting agents. For instance, morpholine-substituted bisnaphthalimides have shown potent antitumor activity by intercalating with DNA and inhibiting topoisomerase I, leading to S-phase cell cycle arrest and apoptosis.[7] Research into other substituted morpholines has also pointed to topoisomerase II inhibition as a viable anticancer mechanism.

Mechanistic Hypothesis: The planar dibromophenyl ring could facilitate intercalation between DNA base pairs, while the morpholine tail provides aqueous solubility and may interact with the sugar-phosphate backbone or associated enzymes like topoisomerases. This disruption of DNA replication and repair would trigger cell cycle arrest and programmed cell death (apoptosis). The presence of a bromo-substituted benzophenone has been shown to be significant for anti-mitogenic activity.[8]

Antimicrobial Activity

The emergence of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. Morpholine derivatives have demonstrated a broad spectrum of antibacterial activity.[9][10] For example, morpholines substituted at the 7-position of quinolone antimicrobials have shown excellent therapeutic efficacy against Gram-positive bacteria.[11]

Mechanistic Hypothesis: The precise mechanism can vary, but many antimicrobial agents function by disrupting bacterial cell wall synthesis, inhibiting protein synthesis, or interfering with DNA replication. The lipophilic nature of the dibromophenyl group could enhance the compound's ability to penetrate the bacterial cell membrane. Once inside, the molecule could inhibit essential enzymes. The structure-activity relationships of various morpholine derivatives reveal that different substitutions significantly impact the spectrum and potency of antimicrobial action.[9][12]

Neuroprotective Activity

The morpholine scaffold is a key feature in many CNS-active drugs due to its ability to improve blood-brain barrier permeability.[5] This makes its derivatives prime candidates for treating neurodegenerative diseases like Parkinson's and Alzheimer's, which are often characterized by neuroinflammation and oxidative stress.

Mechanistic Hypothesis: Neuroinflammation involves the activation of microglia, the brain's resident immune cells. Over-activation leads to the release of pro-inflammatory cytokines and reactive oxygen species, causing neuronal damage. A fluoxetine derivative containing a morpholinium structure has been shown to exert neuroprotective effects by suppressing glial activation and inhibiting the NF-κB signaling pathway in microglial cells.[13] A dibromophenyl morpholine derivative could act similarly, with the halogenated phenyl ring enhancing its ability to modulate protein-protein interactions within inflammatory signaling cascades, thereby reducing the production of neurotoxic factors.[14][15]

Caption: Proposed mechanism of neuroprotection via microglia modulation.

Experimental Protocols for Biological Evaluation

To validate the therapeutic potential of novel dibromophenyl morpholine derivatives, a tiered approach of in vitro assays is essential. The following protocols are foundational for assessing anticancer, antimicrobial, and neuroprotective activities.

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

Objective: To determine the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Methodology:

-

Cell Culture: Culture a relevant cancer cell line (e.g., HT-29 for colon cancer, MCF-7 for breast cancer) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.[6][16]

-

Cell Seeding: Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well microtiter plate and allow them to adhere overnight.

-

Compound Preparation: Prepare a 10 mM stock solution of the dibromophenyl morpholine derivative in DMSO. Create a series of dilutions in culture media to achieve final concentrations ranging from 0.01 µM to 100 µM.

-

Treatment: Remove the old media from the wells and add 100 µL of the media containing the various compound concentrations. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (e.g., Doxorubicin) as a positive control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Methodology:

-

Bacterial Culture: Inoculate a bacterial strain (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative) into a suitable broth (e.g., Mueller-Hinton Broth) and incubate until it reaches the log phase of growth.[11][17]

-

Inoculum Preparation: Dilute the bacterial culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth, typically ranging from 256 µg/mL down to 0.5 µg/mL.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control well (broth + bacteria, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

Structure-Activity Relationship (SAR) and Data Summary

While data on dibromophenyl morpholine derivatives is scarce, we can extrapolate potential SAR from related halogenated analogs.

| Compound Class | Substitution | Activity | IC₅₀ / MIC | Target | Reference |

| Morpholine-Benzophenone | ortho-Bromo on benzophenone | Anticancer | Not specified, but significant | Mitosis | [8] |

| Morpholine-Benzimidazole | 4-Bromophenyl | Anticancer | 9.66 µM (HT-29 cells) | VEGFR-2 | [6] |

| Pyrimidine-Morpholine | 4-Bromobenzyl | Anticancer | 5.10 µM (SW480 cells) | DNA | [16] |

| Quinolone-Morpholine | 2-(aminomethyl)morpholino | Antibacterial | Potent vs. Gram-positives | Not specified | [11] |

SAR Insights:

-

Halogen Position: The position of the halogen on the phenyl ring is critical. As seen with pyrimidine-morpholine hybrids, moving a substituent from the para to the meta or ortho position can drastically alter cytotoxic potential.[16] It is likely that the relative positions of the two bromine atoms (e.g., 2,4-dibromo vs. 3,5-dibromo) will significantly impact target binding and overall activity.

-

Linker Group: The nature of the chemical linker connecting the dibromophenyl and morpholine moieties will influence flexibility and spatial orientation, affecting how the molecule fits into a binding site.

-

Morpholine Substitution: Substitution on the morpholine ring itself can also modulate activity, often by improving physicochemical properties or introducing new interaction points.[11]

Conclusion and Future Directions

The dibromophenyl morpholine scaffold represents a promising, yet largely untapped, area for drug discovery. Based on the well-established biological activities of the morpholine core and the proven utility of di-halogenation in medicinal chemistry, these derivatives are strong candidates for development as anticancer, antimicrobial, and neuroprotective agents. The mechanistic rationale is sound, predicting enhanced target engagement and favorable pharmacokinetic profiles.

The path forward requires a systematic approach:

-

Synthesis: A focused chemical synthesis campaign is needed to produce a library of dibromophenyl morpholine derivatives with varied bromine substitution patterns and linkers.

-

Screening: The synthesized compounds must be subjected to the in vitro assays detailed in this guide to identify lead compounds with potent activity.

-

Mechanism of Action Studies: For promising hits, further assays (e.g., kinase inhibition assays, cell cycle analysis, apoptosis assays) are required to elucidate the precise molecular mechanism.

-

In Vivo Validation: The most promising lead compounds should be advanced into preclinical animal models to evaluate their efficacy, toxicity, and pharmacokinetic profiles.

By pursuing this strategy, the full therapeutic potential of dibromophenyl morpholine derivatives can be unlocked, paving the way for a new generation of targeted therapies.

References

- Ushijima, R., et al. Quinolone antimicrobial agents substituted with morpholines at the 7-position.

- Maresca, A., et al. Antimicrobial activity of morpholine derivatives 3-6.

- Conte, E., et al. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE.

- Yurttaş, L., et al. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. PubMed Central.

- Duruskari, G.Sh., et al. Synthesis and Antimicrobial Properties of New Derivatives of Morpholine and Piperidine Based on 1-Chloro-3-methoxy-propylbenzene. Asian Journal of Chemistry.

- Synthesis and anticancer evaluation of novel morpholine analogues. Sciforum.

- Levent, S., et al.

- Synthesis of novel substituted morpholine deriv

- Morandini, E., et al. Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed Central.

- Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.

- Kourounakis, A. P., et al. A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed.

- An updated review on morpholine derivatives with their pharmacological actions. N/A.

- Wang, Y., et al. Design, synthesis, and antitumor evaluation of morpholine substituted bisnaphthalimides as DNA targeting agents. PubMed.

- Heiran, R., et al. Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine. Frontiers.

- Kumari, A., & Singh, R. K.

- Tzara, A., et al. Biological activities of morpholine derivatives and molecular targets involved.

- Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. PubMed.

- Ali, M., et al. Neuroprotective Effects of Fluoxetine Derivative 4-[3-Oxo-3-(2-trifluoromethyl-phenyl)-propyl]-morpholinium Chloride (OTPM) as a Potent Modulator of Motor Deficits and Neuroinflammatory Pathways in LPS-Induced BV-2 Microglial Cells and MPTP-Induced Parkinsonian Models. MDPI.

- Wen, L., et al. Neuroprotective effects of compounds with antioxidant and anti-inflammatory properties in a Drosophila model of Parkinson's disease. PubMed Central.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and antitumor evaluation of morpholine substituted bisnaphthalimides as DNA targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sciforum.net [sciforum.net]

- 9. researchgate.net [researchgate.net]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. Quinolone antimicrobial agents substituted with morpholines at the 7-position. Syntheses and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neuroprotective Effects of Fluoxetine Derivative 4-[3-Oxo-3-(2-trifluoromethyl-phenyl)-propyl]-morpholinium Chloride (OTPM) as a Potent Modulator of Motor Deficits and Neuroinflammatory Pathways in LPS-Induced BV-2 Microglial Cells and MPTP-Induced Parkinsonian Models | MDPI [mdpi.com]

- 14. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Neuroprotective effects of compounds with antioxidant and anti-inflammatory properties in a Drosophila model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. frontiersin.org [frontiersin.org]

- 17. asianpubs.org [asianpubs.org]

Initial Cellular Screening of 4-(3,5-Dibromophenyl)morpholine: A Strategic Approach to Uncovering Bioactivity

An In-Depth Technical Guide for Researchers

Abstract

The identification of novel bioactive chemical entities is a cornerstone of modern drug discovery. This guide provides a comprehensive, field-proven framework for the initial cell-based screening of 4-(3,5-Dibromophenyl)morpholine, a compound of interest due to its unique structural motifs. The morpholine ring is a privileged pharmacophore known to improve pharmacokinetic properties, while halogenated phenyl groups are present in numerous bioactive agents.[1][2] Lacking prior biological characterization, a systematic, multi-tiered screening cascade is essential to determine its cytotoxic, anti-proliferative, and apoptotic potential. We present a logical workflow, from broad cytotoxicity assessments to mechanistic apoptosis assays, complete with detailed protocols and data interpretation strategies. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust initial biological profile for novel chemical matter.

Introduction: Rationale for Screening

This compound is a synthetic organic compound featuring two key structural components: a dibrominated phenyl ring and a morpholine heterocycle. The rationale for its investigation is built upon the established roles of these moieties in medicinal chemistry.

-

The Morpholine Moiety: This heterocycle is frequently incorporated into drug candidates to enhance properties such as aqueous solubility, metabolic stability, and bioavailability.[2][3] Its weak basicity can improve blood-brain barrier permeability, making it a common feature in central nervous system (CNS) drug discovery.[2][4] Furthermore, the morpholine ring can engage in crucial hydrogen bonding interactions within enzyme active sites, often acting as a key pharmacophore.[1][5]

-

The Dibromophenyl Group: Halogenation, particularly with bromine, can significantly modulate a molecule's lipophilicity and electronic properties, often enhancing binding affinity to protein targets. Bromophenol derivatives isolated from marine sources have demonstrated a range of biological activities, including cytotoxic effects on cancer cell lines.[6]

Given this structural precedent, an initial screening campaign is warranted to probe the bioactivity of this compound. The primary objectives are to:

-

Determine the compound's effect on cell viability and identify its potency (IC50).

-

Distinguish between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects.

-

Investigate the primary mechanism of cell death, with a focus on apoptosis.

This guide outlines a validated workflow to achieve these objectives efficiently.

The Screening Cascade: A Phased Approach

A tiered approach ensures that resources are allocated effectively, starting with broad, high-throughput assays and progressing to more detailed mechanistic studies for compounds that demonstrate initial activity.

Caption: A logical workflow for the initial screening of a novel compound.

Phase 1: Foundational Viability and Cytotoxicity

The first step is to assess the compound's general effect on cell health using a panel of cell lines. It is crucial to include both cancer and non-cancerous cell lines to obtain a preliminary measure of selectivity.[7][8] For example, a panel could consist of MCF-7 (breast cancer), A549 (lung cancer), HCT116 (colon cancer), and HEK293 (non-cancerous human embryonic kidney) cells.

Protocol 1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][10]

Methodology:

-

Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C, 5% CO2 to allow for attachment.[11]

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and positive control (e.g., Doxorubicin) wells.[12]

-

Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).[12]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13][14]

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

-

Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[10]

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity—a hallmark of necrosis or late-stage apoptosis.[12][15]

Methodology:

-

Cell Plating and Treatment: Follow steps 1-3 from the MTT assay protocol in a separate 96-well plate.

-

Controls: Include three sets of controls: (1) vehicle control for spontaneous LDH release, (2) untreated cells, and (3) a maximum LDH release control where cells are treated with a lysis buffer 45 minutes before the endpoint.[12]

-

Supernatant Collection: After incubation, centrifuge the plate (if using suspension cells) or carefully collect an aliquot of the cell culture supernatant from each well without disturbing the cell monolayer.

-

LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture according to the manufacturer's instructions (e.g., CyQUANT™ LDH Cytotoxicity Assay).

-

Incubation and Reading: Incubate the plate at room temperature, protected from light, for 30 minutes. Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 490 nm).

Data Interpretation and Decision Point

Data from Phase 1 assays are used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.[12] This is a key metric of a drug's potency.

Table 1: Hypothetical Phase 1 Screening Results (IC50 Values in µM)

| Cell Line | Cancer Type | This compound (48h) | Doxorubicin (Positive Control) (48h) |

|---|---|---|---|

| MCF-7 | Breast | 8.5 ± 0.7 | 0.9 ± 0.1 |

| A549 | Lung | 12.3 ± 1.1 | 1.2 ± 0.2 |

| HCT116 | Colon | 25.1 ± 2.4 | 1.5 ± 0.3 |

| HEK293 | Non-Cancerous | > 50 | 5.8 ± 0.6 |

Analysis:

-

Potency: The hypothetical data show that the compound is most potent against the MCF-7 cell line.

-

Selectivity: The compound displays favorable selectivity, with a significantly higher IC50 value in the non-cancerous HEK293 cell line compared to the cancer cell lines.[7]

-

Decision: An IC50 value below a certain threshold (e.g., 20 µM) in cancer cells, coupled with good selectivity, triggers progression to Phase 2.

Phase 2: Elucidating the Mode of Action

If the compound is deemed active, the next critical step is to determine how it is affecting the cells. Is it killing them (cytotoxicity) or merely stopping their growth (cytostatic effect)? Is the cell death programmatic (apoptosis)?

Protocol 3: BrdU/EdU Cell Proliferation Assay

These assays measure DNA synthesis, a direct marker of cell proliferation.[16] 5-bromo-2'-deoxyuridine (BrdU) or 5-ethynyl-2'-deoxyuridine (EdU) are thymidine analogs incorporated into newly synthesized DNA. They are then detected using specific antibodies (BrdU) or click chemistry (EdU), which is often preferred for its speed and mild conditions.

Methodology (EdU Assay):

-

Plating and Treatment: Plate and treat cells with the compound at concentrations around its IC50 value (e.g., 0.5x, 1x, 2x IC50) for the desired time (e.g., 24 hours).

-

EdU Labeling: Add EdU to the cell culture medium and incubate for a short period (e.g., 2 hours) to label cells in the S-phase.

-

Fixation and Permeabilization: Wash the cells with PBS, then fix with a formaldehyde-based fixative. Permeabilize the cells with a detergent-based solution.

-

Click-iT® Reaction: Add the Click-iT® reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor™ 488) to the cells. The azide will covalently bind to the alkyne group of the incorporated EdU.

-

DNA Staining & Imaging: Stain the nuclei with a DNA dye like Hoechst 33342. Image the plate using a high-content imaging system or fluorescence microscope. The percentage of fluorescently labeled (proliferating) cells is then quantified.

Protocol 4 & 5: Apoptosis Detection

Apoptosis, or programmed cell death, is a key mechanism for many anti-cancer drugs. It can be detected through a series of well-defined events.[17] It is best to use multiple assays to confirm the pathway.

Annexin V/Propidium Iodide (PI) Assay: This is a standard flow cytometry or imaging-based assay. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC).[18] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic or necrotic cells with compromised membranes.

Methodology:

-

Cell Culture and Treatment: Treat cells in a 6-well plate with the compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorochrome-conjugated Annexin V and PI according to the manufacturer's protocol.[19]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the cells by flow cytometry. The results will distinguish between four populations:

-

Viable cells (Annexin V- / PI-)

-

Early apoptotic cells (Annexin V+ / PI-)

-

Late apoptotic/necrotic cells (Annexin V+ / PI+)

-

Necrotic cells (Annexin V- / PI+)

-

Caspase-Glo® 3/7 Assay: A central component of the apoptotic process is the activation of a cascade of proteases called caspases. Caspases-3 and -7 are key executioner caspases. This luminescent assay uses a proluminescent caspase-3/7 substrate which is cleaved by active caspases to release aminoluciferin, generating a "glow-type" luminescent signal.[20]

Methodology:

-

Plating and Treatment: Follow the 96-well plate format used in the primary screening.

-

Reagent Addition: After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature. Add an equal volume of Caspase-Glo® 3/7 Reagent directly to each well.

-

Incubation: Mix the contents by orbital shaking for 1 minute and then incubate at room temperature for 1-3 hours.

-

Luminescence Reading: Measure the luminescence of each sample in a plate-reading luminometer.

Synthesizing the Results: A Hypothetical Outcome

Table 2: Hypothetical Phase 2 Data Interpretation for MCF-7 Cells (Treated at IC50)

| Assay | Metric | Result | Interpretation |

| MTT | ↓ Metabolic Activity | IC50 = 8.5 µM | Compound reduces cell viability. |

| LDH Release | ↑ LDH in Media | Moderate Increase | Some membrane damage, likely late apoptosis/necrosis. |

| EdU | ↓ % EdU+ Cells | Significant Decrease | Compound is anti-proliferative/cytostatic. |

| Annexin V/PI | ↑ % Annexin V+ Cells | 45% of cells are Annexin V+/PI- | Compound induces early apoptosis. |

| Caspase-Glo 3/7 | ↑ Luminescence | 5-fold increase vs. control | Apoptosis is mediated via executioner caspases 3/7. |

Hypothesized Signaling Pathway Involvement

The morpholine moiety is a structural feature of many known inhibitors of the PI3K/Akt/mTOR pathway, a critical signaling cascade that regulates cell growth, proliferation, and survival.[4] A plausible hypothesis is that this compound could exert its effects by inhibiting a kinase within this pathway.

Caption: Hypothesized PI3K/Akt/mTOR pathway inhibition.

Further studies, such as western blotting for phosphorylated levels of Akt and its downstream targets, would be required to validate this hypothesis.

Conclusion and Future Directions

This guide details a systematic and robust strategy for the initial cellular characterization of a novel compound, this compound. By progressing from broad viability screening to specific mechanistic assays, researchers can efficiently build a foundational biological profile of the molecule. Positive results from this cascade—demonstrating potent, selective, and apoptosis-inducing activity—would provide a strong rationale for advancing the compound into more complex studies, including target identification, in vivo efficacy models, and pharmacokinetic profiling.

References

- BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.

-

National Center for Biotechnology Information. (2021). Assay Guidance Manual: Apoptosis Marker Assays for HTS. [Link]

-

BMG Labtech. (2025). Apoptosis – what assay should I use?. [Link]

-

Protocol Online. (2009). Cell Proliferation Assay. [Link]

-

MDPI. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link]

-

International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

-

ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

-

National Center for Biotechnology Information. (2022). A review for cell-based screening methods in drug discovery. [Link]

-